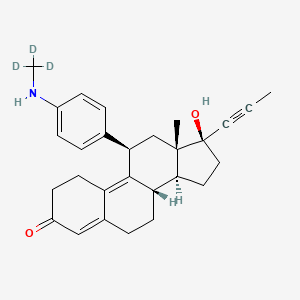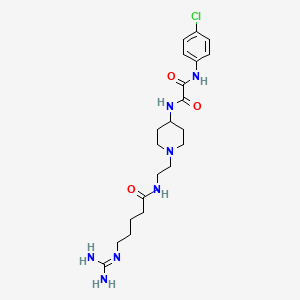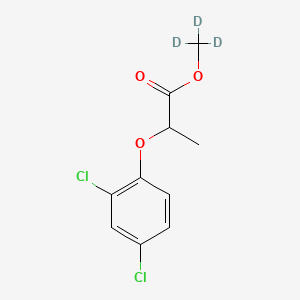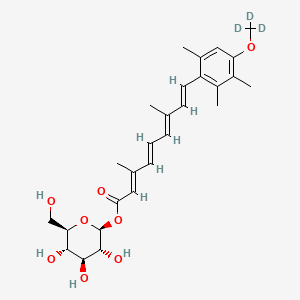
Ospemifene-d4-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ospemifene is a non-hormonal selective estrogen receptor modulator (SERM) used primarily for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy due to menopause . The deuterium labeling in Ospemifene-d4-1 makes it particularly useful as an internal standard in mass spectrometry for the quantification of ospemifene .
Métodos De Preparación
The preparation of Ospemifene-d4-1 involves the deuteration of ospemifene. The synthetic route typically starts with the precursor Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)phenol . The McMurry coupling reaction is often employed, where two ketone groups are coupled to form the desired product . The reaction conditions usually involve the use of titanium chloride and a reducing agent such as zinc . Industrial production methods for this compound are similar but scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Ospemifene-d4-1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles like halides or alkoxides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ospemifene-d4-1 has a wide range of scientific research applications:
Mecanismo De Acción
Ospemifene-d4-1, like its parent compound ospemifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors α and β with high affinity (K_i values of 380 and 410 nM, respectively) . The compound exerts tissue-specific estrogenic agonist or antagonist effects, depending on the target tissue . For instance, it has an agonistic effect on the endometrium and a bone-sparing effect by interacting with osteoblasts and osteoclasts .
Comparación Con Compuestos Similares
Ospemifene-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications . Similar compounds include:
Tamoxifen: Another SERM used primarily for the treatment of breast cancer.
Raloxifene: A SERM used for the prevention and treatment of osteoporosis in postmenopausal women.
Lasofoxifene: A SERM with potential benefits in treating menopausal symptoms and reducing fracture risk.
Each of these compounds has distinct pharmacological profiles and applications, but this compound stands out for its specific use in analytical chemistry and its unique deuterium labeling .
Propiedades
Fórmula molecular |
C24H23ClO2 |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]-2,3,5,6-tetradeuteriophenoxy]ethanol |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-/i11D,12D,13D,14D |
Clave InChI |
LUMKNAVTFCDUIE-SGNFIWNSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[2H])[2H])OCCO)[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)





![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)






